molecular formula C12H14ClN5O3S B6624937 N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide

N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide

Cat. No. B6624937
M. Wt: 343.79 g/mol
InChI Key: FZLMCHDDAUEVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide, also known as CDMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CDMT is a triazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide is thought to involve the binding of the compound to the active site of target enzymes, thereby inhibiting their activity. This binding is mediated by the triazole and sulfonamide groups present in the compound, which can form hydrogen bonds with key amino acid residues in the enzyme active site.
Biochemical and Physiological Effects
N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including inhibition of protease and kinase activity, induction of apoptosis in cancer cells, and modulation of immune cell function. These effects make N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide a promising candidate for use in a variety of laboratory experiments aimed at understanding these important biological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide in laboratory experiments is its ability to selectively inhibit the activity of specific enzymes, making it a valuable tool for studying these important biological processes. However, N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications in the treatment of various diseases, and its use as a tool for studying protein-protein interactions and other important biological processes. Additionally, new synthetic methods for N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide and related compounds may be developed to improve their properties and expand their potential applications in scientific research.

Synthesis Methods

N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with sodium hydride, followed by the addition of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid and subsequent deprotection of the resulting intermediate. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, as a reagent for peptide synthesis, and as a potential therapeutic agent for a range of diseases. In particular, N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide has been shown to be effective in inhibiting the activity of various enzymes, including proteases and kinases, making it a valuable tool for studying these important biological processes.

properties

IUPAC Name

N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5O3S/c1-17(2)22(20,21)11-6-8(4-5-9(11)13)15-12(19)10-7-14-16-18(10)3/h4-7H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLMCHDDAUEVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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